Decanoic acid, ester with 1,2,3-propanetriol octanoate

描述

Decanoic acid, ester with 1,2,3-propanetriol octanoate (CAS 65381-09-1), commonly referred to as caprylic/capric triglyceride, is a medium-chain triglyceride (MCT) derived from coconut or palm kernel oils. It is synthesized via esterification of glycerol with caprylic (C8) and capric (C10) fatty acids . The compound is widely used in cosmetics, pharmaceuticals, and food industries due to its excellent oxidation stability, lightweight texture, and compatibility with skin . Key properties include:

- Molecular formula: C21H40O5 (predominant, per multiple sources ), though conflicting data report C21H44O7 .

- Molecular weight: 372.54 g/mol .

- Physical state: Clear, colorless liquid with low viscosity and a melting point below room temperature .

Its applications span emollients, solvents, and UV filters in cosmetics, as well as carriers for lipid-based drug delivery systems .

属性

CAS 编号 |

65381-09-1 |

|---|---|

分子式 |

C21H40O5 |

分子量 |

372.5 g/mol |

IUPAC 名称 |

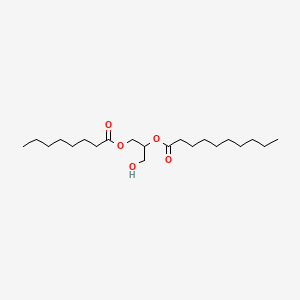

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |

InChI |

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |

InChI 键 |

YOYOQXRPUDEPAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

规范 SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

外观 |

Solid powder |

其他CAS编号 |

85409-09-2 65381-09-1 |

物理描述 |

Liquid; Gas or Vapor, Liquid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |

产品来源 |

United States |

准备方法

Chemical Esterification Methods

Chemical esterification remains the most widely used approach for synthesizing decanoic acid, ester with 1,2,3-propanetriol octanoate. This method involves the direct reaction of decanoic acid (capric acid) and octanoic acid (caprylic acid) with glycerol under controlled conditions.

Acid-Catalyzed Esterification

In acid-catalyzed esterification, sulfuric acid or para-toluenesulfonic acid (pTSA) is employed to facilitate the nucleophilic acyl substitution between glycerol and the fatty acids. The reaction typically proceeds at elevated temperatures (110–160°C) under reflux to remove water, shifting the equilibrium toward ester formation.

$$

\text{Glycerol} + \text{Decanoic Acid} + \text{Octanoic Acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

Key Parameters:

- Catalyst Concentration: 0.5–2.0 wt% of total reactants.

- Reaction Time: 4–8 hours.

- Yield: 75–90%, depending on purity of starting materials.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 85 |

| pTSA | 140 | 5 | 88 |

Enzymatic Esterification

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer a greener alternative by operating under milder conditions (40–60°C) and avoiding acidic waste. Immobilized enzymes enable reuse, improving cost-efficiency.

$$

\text{Glycerol} + \text{Decanoic Acid} + \text{Octanoic Acid} \xrightarrow{\text{Lipase}} \text{this compound}

$$

Advantages:

- Selectivity: Reduced side products.

- Sustainability: Biodegradable catalysts.

Hydrolysis of Natural Oils Followed by Re-Esterification

Natural oils such as coconut oil (rich in caprylic and capric acids) serve as renewable feedstocks. Hydrolysis under alkaline or acidic conditions liberates free fatty acids, which are subsequently purified and esterified with glycerol.

Hydrolysis Process

- Conditions: 6M NaOH, 100°C, 2–4 hours.

- Fatty Acid Recovery: 80–95% yield via fractional distillation.

Re-Esterification

The isolated fatty acids are esterified with glycerol using methods described in Section 1. This two-step process is favored industrially for its scalability and utilization of bio-based resources.

Biological Synthesis Using Engineered Microorganisms

Recent advances in metabolic engineering have enabled the production of decanoic acid from glycerol via β-oxidation reversal (r-BOX) in Escherichia coli. This decanoic acid is then esterified with glycerol and octanoic acid to form the target compound.

Fermentation of Decanoic Acid

- Strain: Engineered E. coli JST10 with thioesterase (FadM) and r-BOX enzymes (BktB, EgTER).

- Feedstock: 35 g/L glycerol.

- Inducers: 10 µM IPTG, 400 µM cumate.

- Bioreactor Conditions: 37°C, pH 7.0, 720 rpm agitation.

- Yield: 1.2 g/L decanoic acid after 65 hours.

Table 2: Fermentation Parameters for Decanoic Acid Production

| Parameter | Value |

|---|---|

| Glycerol Concentration | 35 g/L |

| Temperature | 37°C |

| Oxygen Transfer Rate | 2 N L/hr |

| Productivity | 0.018 g/L/hr |

Downstream Esterification

The biologically derived decanoic acid is chemically esterified with glycerol and octanoic acid, as outlined in Section 1.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous processes to enhance throughput. Reactive distillation columns integrate esterification and product separation, reducing energy consumption.

Continuous Stirred-Tank Reactor (CSTR)

- Residence Time: 2–3 hours.

- Catalyst: Heterogeneous acid resins (e.g., Amberlyst-15).

- Output: 500–1,000 kg/day.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Sustainability | Cost ($/kg) |

|---|---|---|---|---|

| Acid-Catalyzed | 85–90 | High | Moderate | 12–18 |

| Enzymatic | 70–80 | Moderate | High | 25–35 |

| Biological + Chemical | 60–75 | Low | High | 40–50 |

| Industrial CSTR | 88–92 | Very High | Moderate | 10–15 |

Key Findings:

- Chemical Methods dominate due to cost and scalability.

- Biological Routes show promise for sustainable production but require optimization for industrial adoption.

化学反应分析

Types of Reactions:

Oxidation: Decanoic acid, ester with 1,2,3-propanetriol octanoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: Ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and glycerol.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Fatty acids and glycerol.

科学研究应用

Scientific Research Applications

-

Lipid Metabolism Studies

- Decanoic acid, ester with 1,2,3-propanetriol octanoate plays a significant role in lipid metabolism and energy production within cells. Research indicates its influence on metabolic pathways associated with fatty acids, contributing to energy homeostasis in various biological systems.

-

Dietary Supplements

- The compound is recognized for its potential health benefits, including the ability to reduce blood lipid levels and cholesterol without adverse effects. This makes it a candidate for dietary supplements and functional foods aimed at improving metabolic health.

- Food Science

- Cosmetic Industry

Industrial Applications

| Application Area | Description |

|---|---|

| Food Industry | Used as a medium-chain triglyceride in food products for enhanced absorption and energy supply. |

| Cosmetics | Functions as an emollient and emulsifier in creams and lotions to improve skin feel and hydration. |

| Pharmaceuticals | Acts as a carrier for drug delivery systems due to its biocompatibility and low toxicity profile. |

Case Studies

- Health Benefits in Metabolic Disorders

- Cosmetic Formulation Efficacy

- Food Safety Compliance

作用机制

Molecular Targets and Pathways: Decanoic acid, ester with 1,2,3-propanetriol octanoate primarily targets fat cells (adipocytes) and the liver. The compound undergoes lipolysis, breaking down into glycerol and free fatty acids, which are then oxidized in the citric acid cycle to produce ATP, the body’s main energy currency . This process involves various enzymes and pathways related to fatty acid metabolism and energy production .

相似化合物的比较

Table 1: Molecular Properties of Selected Triglycerides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Fatty Acid Components |

|---|---|---|---|---|

| Decanoic acid, ester with 1,2,3-propanetriol octanoate | 65381-09-1 | C21H40O5 | 372.54 | Caprylic (C8), Capric (C10) |

| Glyceryl 1-Caprate Dicaprylate | 69095-45-0 | C29H54O6 | 498.75 | Two caprylate, one caprate |

| Caprylic/Capric/Linoleic Triglyceride | N/A | Variable | ~500–600 | C8, C10, Linoleic (C18:2) |

| Glyceryl Tridecanoate | 621-71-2 | C33H62O6 | 554.83 | Three caprate (C10) |

| 1,2,3-Propanetriol tri(12-hydroxy-9-octadecenoate) | 15505-14-3 | C57H98O9 | 927.37 | Ricinoleic (C18:1, hydroxylated) |

Key Observations :

- Chain length and saturation: The target compound contains saturated C8 and C10 acids, whereas mixed triglycerides like Caprylic/Capric/Linoleic Triglyceride () incorporate unsaturated linoleic acid (C18:2), reducing oxidative stability .

- Functional groups: Hydroxylated variants (e.g., 1,2,3-Propanetriol tri(12-hydroxy-9-octadecenoate)) introduce reactivity and polarity, enhancing emulsification but increasing susceptibility to degradation .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- The target compound’s low viscosity and high oxidation stability make it preferable for cosmetic formulations requiring non-greasy textures and long shelf lives .

- Glyceryl tridecanoate (C10-only) has a higher melting point, limiting its use in liquid formulations .

Key Observations :

- The target compound exhibits low ecotoxicity and is classified as non-hazardous in safety data sheets .

- Compounds with unsaturated or hydroxylated chains may require additional safety assessments due to higher reactivity .

生物活性

Decanoic acid, ester with 1,2,3-propanetriol octanoate (CAS Number: 65381-09-1), is a compound formed from the esterification of decanoic acid (C10) and octanoic acid (C8) with propylene glycol. This compound is of interest due to its potential biological activity and applications in various fields, including food science and pharmaceuticals.

Chemical Structure and Properties

The compound consists of a mixture of diesters derived from decanoic and octanoic acids. Its molecular formula can be approximated as to , depending on the specific structural components involved in the esterification process .

Biological Activity Overview

1. Toxicological Profile:

Research indicates that decanoic acid esters exhibit low toxicity levels. The LD50 (lethal dose for 50% of the population) for oral administration is reported to be greater than 5,000 mg/kg, suggesting a favorable safety profile for human exposure . In repeated dose toxicity studies, no significant adverse effects were observed at doses up to 500 mg/kg/day .

2. Interaction with Biological Systems:

Decanoic acid has been shown to interact positively with various biological systems. For instance, it has been noted for its potential benefits in metabolic health, particularly concerning non-alcoholic fatty liver disease (NAFLD). Studies indicate that medium-chain fatty acids (MCFAs), including decanoic acid, are more efficiently oxidized compared to long-chain fatty acids (LCFAs), which may help mitigate lipid accumulation in liver cells .

3. Antimicrobial Properties:

Decanoic acid exhibits antimicrobial activity against various microorganisms. Research has demonstrated that it can inhibit the growth of Escherichia coli at concentrations as low as 20 mM . This inhibitory effect is linked to changes in membrane fluidity and integrity, making it a candidate for applications in food preservation and safety.

Case Study: Metabolic Effects on HepG2 Cells

In a controlled study involving HepG2 cells (a human liver cell line), exposure to decanoic acid showed reduced triglyceride accumulation compared to LCFAs. This was attributed to downregulation of lipogenic markers and upregulation of lipolysis markers, indicating a potential role in managing lipid metabolism disorders .

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of decanoic acid found that it effectively inhibited E. coli growth by altering membrane dynamics without compromising membrane integrity. This suggests its utility in developing antimicrobial agents or preservatives in food products .

Comparative Analysis of Biological Activities

| Activity Type | Decanoic Acid | Octanoic Acid | Hexanoic Acid |

|---|---|---|---|

| LD50 (mg/kg) | >5,000 | >2,000 | >48,000 |

| Antimicrobial Activity | Moderate | High | Moderate |

| Lipid Accumulation Inhibition | Yes | Yes | No |

| Metabolic Health Impact | Positive | Positive | Negative |

常见问题

Q. What are the synthetic pathways and quality control methods for Decanoic acid, ester with 1,2,3-propanetriol octanoate?

The compound is synthesized via esterification of glycerol with octanoic (C8) and decanoic (C10) acids derived from coconut or palm kernel oil hydrolysis. Fractional distillation isolates the medium-chain fatty acids, followed by catalytic esterification. Quality control involves:

Q. What physicochemical properties make this compound suitable for pharmaceutical formulations?

Key properties include:

- Low viscosity (half that of vegetable oils) and high oxidative stability, enabling smooth processing .

- Density : 0.94–0.96 g/cm³, facilitating miscibility with lipids and hydrophobic drugs .

- Solubility : Compatible with vitamins, antioxidants, and lipid-soluble actives, enhancing drug loading in nanoemulsions .

Q. How is the compound regulated for use in pharmaceutical and cosmetic applications?

- Regulatory Status : Listed in the Chinese Inventory of Existing Chemical Substances (IECSC) and compliant with USP/EP excipient monographs .

- Safety Profile : Classified as non-hazardous under GHS, with no occupational exposure limits specified .

Advanced Research Questions

Q. What experimental models are used to study its transdermal permeation-enhancing effects?

Q. How does the compound influence microbial resistance mechanisms in biological systems?

Q. What are its ecotoxicological impacts, and how are they assessed?

- Aquatic toxicity :

- Daphnia magna EC50: 17 mg/L (48-h exposure) .

- Brachydanio rerio LC50: >10,000 mg/L (96-h exposure) .

- Testing protocols : Follow OECD Guidelines 211 (Daphnia) and 203 (Fish) under static conditions .

Q. How does it interact with polymeric excipients in sustained-release formulations?

Q. What advanced spectroscopic methods characterize its degradation under stress conditions?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months, then analyze via:

Methodological Considerations

- Sample Preparation : Use anhydrous conditions to prevent hydrolysis during analysis .

- Biological Assays : Include ethanol controls (5–10% v/v) to account for solvent-induced membrane fluidity changes .

- Data Interpretation : Cross-reference chromatographic results with computational models (e.g., COSMO-RS) for solubility predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。